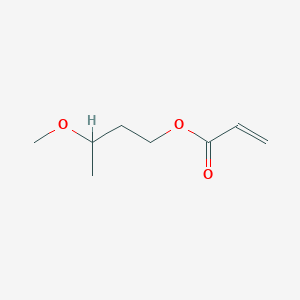

3-Methoxybutyl acrylate

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methoxybutyl prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-4-8(9)11-6-5-7(2)10-3/h4,7H,1,5-6H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPYMXLXNEYZTMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC(=O)C=C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2768-07-2 | |

| Record name | 3-Methoxybutyl 2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2768-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxybutyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002768072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC24163 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24163 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-methoxybutyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.592 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Methoxybutyl acrylate CAS 2768-07-2 physical properties

An In-Depth Technical Guide to 3-Methoxybutyl Acrylate (CAS 2768-07-2): Physicochemical Properties, Synthesis, and Polymer Applications

This compound (3MBA) is a specialty functional monomer belonging to the acrylate ester family. Its chemical structure incorporates a terminal vinyl group susceptible to polymerization and a methoxybutyl ester group. This combination imparts a unique set of properties to the monomer and its corresponding polymers, influencing characteristics such as polarity, glass transition temperature (Tg), and adhesion. As a component in polymer synthesis, 3MBA serves as a valuable building block for creating materials with tailored performance profiles for advanced applications in coatings, adhesives, and specialty polymers. Understanding its fundamental physical properties is the first step in harnessing its potential.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 2768-07-2 | [1] |

| IUPAC Name | 3-methoxybutyl prop-2-enoate | [1] |

| Molecular Formula | C₈H₁₄O₃ | [1][2] |

| Molecular Weight | 158.19 g/mol |[1] |

Sources

The Optical Mechanics of 3-Methoxybutyl Acrylate: Refractive Index Profiling and Polymer Integration

Executive Summary

For researchers and drug development professionals designing advanced optical biomaterials, the selection of monomeric building blocks is the most critical variable in controlling macroscopic optical properties. 3-Methoxybutyl acrylate (3-MBA) (CAS: 2768-07-2) is a highly specialized, functionalized aliphatic acrylate. By combining a flexible butyl spacer with a polar methoxy terminus, 3-MBA offers a unique balance of free volume and electron polarizability. This whitepaper provides an in-depth technical analysis of the refractive index (RI) of 3-MBA, its mechanistic role in high-RI polymer matrices, and self-validating protocols for its optical characterization.

Physicochemical Profiling & Optical Theory

The refractive index (

Where

In 3-MBA, the structural moieties contribute competitively to the final refractive index:

-

The Acrylate Core : The

-electrons in the carbon-carbon double bond and carbonyl group are highly polarizable, driving the refractive index upward. -

The Methoxy Group (-OCH₃) : Introduces a permanent dipole moment, which slightly increases the dielectric constant at optical frequencies compared to purely aliphatic analogs.

-

The Butyl Spacer (-C₄H₈-) : Increases the free volume of the molecule, lowering the overall electron density per unit volume. This effectively counteracts the polarizability of the oxygen atoms.

Because the aliphatic free-volume expansion dominates, the baseline refractive index (

Mechanistic contributions of 3-MBA structural moieties to its refractive index.

Mechanistic Role in Advanced Polymer Matrices

Ophthalmic Biomaterials (Intraocular Lenses)

In the development of hydrophilic intraocular lenses (IOLs), achieving a high refractive index is critical for creating thin, foldable lenses that can be injected through micro-incisions (<1.6 mm) without inducing spherical aberrations. 3-MBA is frequently utilized as a primary comonomer in these systems[3].

By copolymerizing 3-MBA with high-RI aromatic monomers (e.g., 2-phenoxyethyl acrylate), developers can tune the final copolymer's refractive index to a precise target of 1.47 to 1.50 at 546 nm (20°C) [3]. The causality behind choosing 3-MBA is twofold:

-

Hydrophilic Balance : The methoxy group maintains sufficient water content to prevent "glistenings" (fluid-filled microvacuoles that scatter light).

-

Mechanical Plasticization : The butyl chain acts as an internal plasticizer, lowering the glass transition temperature (

) of the matrix, ensuring the lens unfolds smoothly in the eye without sticking to the injector cartridge[3].

Transparent Antifouling & Optical Coatings

In marine and optical coatings, 3-MBA is integrated into metal-containing copolymers to control coating consumption properties[4]. Here, the refractive index of the 3-MBA polymer matrix must be carefully matched with low-refractive-index extender pigments (such as silica or talc). If the RI of the polymer matrix and the pigment diverge significantly, the coating becomes opaque due to Rayleigh and Mie scattering. 3-MBA's moderate RI allows for perfect optical matching, ensuring the coating remains entirely transparent and does not mask the underlying surface[4].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the measurement of optical properties must be treated as a self-validating system. Refractive index is highly sensitive to temperature fluctuations and wavelength dispersion.

Protocol 1: High-Precision Refractive Index Measurement of 3-MBA Monomer

-

Objective : Determine the absolute refractive index (

) of 3-MBA monomer at 20°C. -

Causality : Particulate matter and dissolved gases can scatter light, blurring the critical angle boundary on the refractometer. Pre-filtration ensures optical clarity, while rigorous thermal control prevents density-driven RI drift.

Step-by-Step Workflow :

-

Instrument Calibration : Connect an Abbe refractometer to a thermostatic water bath set exactly to 20.0 ± 0.1 °C. Calibrate the measuring prism using a standard glass test piece and 1-bromonaphthalene contact liquid. Validation check: The instrument must read the exact known

of the calibration block before proceeding. -

Sample Purification : Pass the 3-MBA monomer through a 0.22 µm PTFE syringe filter to remove micro-particulates and early-stage polymer gels.

-

Application : Apply 2–3 drops of the purified 3-MBA onto the lower measuring prism. Close the upper illuminating prism slowly to prevent the entrapment of micro-bubbles (which cause total internal reflection artifacts).

-

Measurement : Illuminate the sample using a Sodium D-line source (589.3 nm). Adjust the Amici prism (dispersion correction knob) until the light/dark boundary is perfectly sharp and devoid of color fringes.

-

Data Acquisition : Record the RI value. Repeat the process in triplicate, flushing the prisms with anhydrous ethanol and allowing complete evaporation between runs.

Workflow for the high-precision optical profiling of 3-MBA monomer.

Protocol 2: Thin-Film Copolymer Optical Characterization

-

Objective : Validate the refractive index of a 3-MBA copolymer matrix targeting the 1.47–1.50 range for IOL applications[3].

-

Steps :

-

Blend 3-MBA with a high-RI comonomer in a Schlenk flask. Add 0.5 wt% thermal initiator (e.g., AIBN).

-

Perform three freeze-pump-thaw cycles to degas the mixture. Causality: Dissolved oxygen acts as a radical scavenger, leading to incomplete polymerization and residual monomer, which artificially depresses the final RI.

-

Cast the mixture between two silanized glass plates separated by a 100 µm Teflon spacer. Cure at 65°C for 12 hours, followed by a 90°C post-cure.

-

Measure the refractive index of the cured film using Spectroscopic Ellipsometry at 546 nm to confirm the target RI is achieved.

-

Quantitative Data Summary

The following table synthesizes the critical quantitative parameters of 3-MBA required for optical polymer formulation:

| Physicochemical Property | Value / Range | Source / Analytical Method |

| Chemical Formula | C₈H₁₄O₃ | PubChem CID 95218[1] |

| Molecular Weight | 158.19 g/mol | PubChem CID 95218[1] |

| Density (20°C) | 0.953 g/cm³ | Chemsrc[2] |

| Refractive Index ( | ~1.425 – 1.435 | Estimated via Lorentz-Lorenz / Aliphatic Acrylate Baseline |

| Target Copolymer RI (IOLs) | 1.47 – 1.50 (at 546 nm) | EP 3555677 B1[3] |

References

-

PubChem : "this compound | C8H14O3 | CID 95218 - Chemical and Physical Properties." National Institutes of Health (NIH). URL:[Link]

- European Patent Office (EP 3555677 B1): "HIGH REFRACTIVE INDEX HYDROPHILIC MATERIALS." Google Patents.

-

Chemsrc : "3-methoxybutyl prop-2-enoate | CAS#: 2768-07-2 | Properties." URL:[Link]

- European Patent Office (EP 1457531 A1): "Antifouling paint composition, antifouling paint films, and ships, underwater structures..." Google Patents.

Sources

- 1. This compound | C8H14O3 | CID 95218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-methoxybutyl prop-2-enoate | CAS#:2768-07-2 | Chemsrc [chemsrc.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. EP1457531A1 - Antifouling paint composition, antifouling paint films, and ships, underwater structures, fishing gear and fishing nets covered with the films - Google Patents [patents.google.com]

Technical Guide: 3-Methoxybutyl Acrylate in Biomedical Polymer Synthesis

Part 1: Executive Summary

3-Methoxybutyl acrylate (3-MBA) (CAS: 2768-07-2) is a specialized functional monomer increasingly utilized in the synthesis of thermoresponsive amphiphilic block copolymers. Unlike its ubiquitous homolog, n-butyl acrylate, the inclusion of a methoxy ether linkage in the 3-MBA side chain introduces a unique hydrophilic-hydrophobic balance. This structural nuance allows researchers to fine-tune the Lower Critical Solution Temperature (LCST) of resulting polymers, a critical parameter in designing "smart" drug delivery systems that release payloads in response to physiological thermal triggers.

This guide provides a comprehensive technical profile of 3-MBA, focusing on its rheological properties (viscosity), thermodynamic behavior (boiling point), and rigorous handling protocols for high-precision polymerization.

Part 2: Physicochemical Profile[1][2]

Thermodynamic & Rheological Data

The physical constants of 3-MBA are governed by the interplay between the polymerizable acrylate head and the ether-containing tail. The methoxy group increases polarity relative to alkyl acrylates, influencing both volatility and flow resistance.[1]

Table 1: Comparative Physical Properties

| Property | This compound (3-MBA) | n-Butyl Acrylate (Reference) | 3-Methoxybutyl Acetate (Analog) |

| CAS Number | 2768-07-2 | 141-32-2 | 4435-53-4 |

| Molecular Weight | 158.19 g/mol | 128.17 g/mol | 146.19 g/mol |

| Boiling Point (1 atm) | ~169–175 °C (Projected)* | 145 °C | 171 °C |

| Boiling Point (Reduced) | 82–85 °C @ 10 mmHg | 49 °C @ 10 mmHg | - |

| Viscosity (25°C) | 1.2 – 1.8 mPa·s (Est.) | 0.92 mPa[1]·s | 0.71 mPa[1]·s |

| Density (20°C) | 0.94 – 0.96 g/mL | 0.89 g/mL | 0.96 g/mL |

| Solubility | Immiscible in water; Soluble in THF, DCM | Immiscible | Slightly Soluble |

*Note: Direct atmospheric boiling points for reactive acrylates are often theoretical as thermal polymerization occurs before boiling.[1] Vacuum distillation values are operationally relevant.

Structure-Property Logic

The viscosity of 3-MBA is marginally higher than n-butyl acrylate due to the dipole-dipole interactions introduced by the ether oxygen. However, it remains a low-viscosity monomer suitable for bulk and solution polymerization.[1] The boiling point elevation (~25°C higher than n-butyl acrylate) reflects the increased molecular weight and polarity, necessitating high-vacuum techniques for purification.

Part 3: Experimental Protocols

Synthesis of this compound

For research-grade purity (>98%), direct esterification using acryloyl chloride is preferred over transesterification to avoid equilibrium limitations.

Reagents:

-

3-Methoxy-1-butanol (1.0 eq)

-

Acryloyl chloride (1.1 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Dichloromethane (DCM) (Solvent)

-

4-Methoxyphenol (MEHQ) (Inhibitor, 50 ppm)

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.

-

Solvation: Dissolve 3-methoxy-1-butanol and TEA in anhydrous DCM. Cool to 0°C in an ice bath.

-

Addition: Dropwise add acryloyl chloride over 60 minutes. Critical: Maintain temperature <5°C to prevent side reactions.[1]

-

Reaction: Allow to warm to room temperature and stir for 12 hours.

-

Workup: Filter off the precipitated TEA·HCl salt.[1] Wash the filtrate with 1M HCl (to remove amine), saturated NaHCO₃ (to remove acid), and brine.

-

Purification: Dry over MgSO₄, concentrate in vacuo.

-

Distillation: Perform vacuum distillation (approx. 85°C at 10 mmHg) in the presence of CuCl or MEHQ to prevent polymerization.

Visualization: Synthesis Pathway

Caption: Nucleophilic acyl substitution pathway for the synthesis of 3-MBA under basic conditions.

Part 4: Biomedical Applications & Polymer Physics

Thermoresponsive Drug Delivery

The primary utility of 3-MBA in drug development lies in its ability to modulate the Lower Critical Solution Temperature (LCST) of polymers.

-

Mechanism: Polymers containing 3-MBA possess a balance of hydrophobic (butyl chain) and hydrophilic (methoxy ether) domains.

-

Application: By copolymerizing 3-MBA with more hydrophilic monomers (e.g., PEG-methacrylate), researchers can engineer micelles that are stable at room temperature (25°C) but collapse/precipitate at body temperature (37°C), triggering drug release.

Visualization: Micelle Assembly & Release

Caption: Thermoresponsive behavior of 3-MBA copolymers leading to controlled payload release.

Part 5: Safety & Handling (MSDS Summary)

Signal Word: WARNING

-

Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant), H317 (Skin Sensitizer).[1]

-

Storage: Store at 2-8°C. Crucial: Do not store under inert gas (Nitrogen/Argon) for long periods; the polymerization inhibitor (MEHQ) requires dissolved oxygen to function.[1]

-

Spill Response: Absorb with inert material (sand/vermiculite).[1] Do not use sawdust (fire hazard).[1]

References

-

PubChem. (2025). This compound Compound Summary (CID 95218).[1][2] National Center for Biotechnology Information.[1] [Link]

-

Wikipedia. (2025).[1] Butyl acrylate Physical Properties. [Link]

Sources

An In-depth Technical Guide: 3-Methoxybutyl Acrylate vs. n-Butyl Acrylate

A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Methoxybutyl acrylate (3-MBA) and n-butyl acrylate (n-BA) are fundamental monomers in the synthesis of acrylic polymers. While both share the reactive acrylate group, the differentiation in their alkyl side chains—a linear butyl group in n-BA versus a butyl group with an ether linkage in 3-MBA—leads to significant variations in the resultant polymer properties. n-Butyl acrylate is widely utilized for its ability to impart flexibility and toughness.[1][2][3] In contrast, this compound offers a unique profile due to its increased polarity, which enhances adhesion to a variety of substrates. This guide provides a detailed technical comparison to assist researchers and professionals in selecting the appropriate monomer for applications in advanced materials and drug development.

Molecular Structure and Physicochemical Properties: A Comparative Analysis

The foundation of the performance differences between polymers derived from 3-MBA and n-BA lies in their distinct molecular architectures.

-

n-Butyl Acrylate (n-BA): Characterized by a simple n-butyl ester side chain, this monomer is non-polar and contributes to polymers with low glass transition temperatures and notable flexibility.[2][4][5]

-

This compound (3-MBA): The inclusion of a methoxy group within the butyl side chain introduces an ether linkage. This structural feature increases the polarity and alters the chain's conformation, which in turn affects intermolecular forces and how the polymer chains pack together.

Diagram: Chemical Structures

Caption: Molecular structures of n-Butyl Acrylate and this compound.

The table below provides a comparative summary of the key physicochemical properties of these two monomers.

| Property | This compound (3-MBA) | n-Butyl Acrylate (n-BA) |

| CAS Number | 2768-07-2[6] | 141-32-2[5] |

| Molecular Formula | C₈H₁₄O₃[7] | C₇H₁₂O₂[8] |

| Molecular Weight | 158.19 g/mol [7] | 128.17 g/mol [8] |

| Boiling Point | ~170 °C (estimated) | 145 °C[8] |

| Density | 0.94 g/cm³ (estimated) | 0.89 g/mL[8] |

| Glass Transition Temp. (Tg) of Homopolymer | -35 °C (estimated) | -54 °C[9] |

| Polarity | Higher | Lower |

Expert Insight: The higher boiling point and density of 3-MBA are direct consequences of the ether group's polarity, which leads to stronger intermolecular dipole-dipole interactions. This enhanced polarity is a crucial determinant of its performance characteristics, particularly in applications requiring strong adhesion to polar surfaces.

Polymerization Characteristics and Kinetics

Both 3-MBA and n-BA are readily polymerized through free-radical polymerization techniques.[4][10] While the acrylate functionality dictates their fundamental reactivity, the nature of the side chain can influence the polymerization kinetics. The bulkier, more polar side chain of 3-MBA may affect the propagation and termination rates differently compared to the linear alkyl chain of n-BA.

Impact of Monomer Choice on Resultant Polymer Properties

The selection between 3-MBA and n-BA profoundly influences the macroscopic properties of the resulting polymer.

-

Glass Transition Temperature (Tg): Poly(n-butyl acrylate) exhibits a low Tg of approximately -54°C, rendering it soft and flexible at room temperature.[9] The bulkier and more polar side chain of 3-MBA restricts the segmental motion of the polymer chains more significantly, leading to a higher Tg. A higher Tg generally results in a harder, less tacky polymer.

-

Adhesion: The ether linkage in 3-MBA can participate in hydrogen bonding and dipole-dipole interactions. This capability significantly boosts adhesion to polar substrates such as metals, glass, and certain plastics, making 3-MBA a valuable component in high-performance adhesive formulations.

-

Flexibility: The n-butyl group in n-BA is well-known for imparting excellent flexibility.[4][5] While the 3-methoxybutyl side chain is bulkier, it still provides good flexibility to the polymer, though typically to a lesser degree than n-BA.

-

Chemical Resistance: The presence of the ether linkage in 3-MBA can alter the chemical resistance profile of the polymer compared to the simple alkyl chain of n-BA. The specific resistance is highly dependent on the chemical environment the polymer is exposed to.

Diagram: Structure-Property Relationships

Caption: Influence of monomer structure on key polymer characteristics.

Applications in Advanced Materials and Drug Development

The distinct properties of 3-MBA and n-BA polymers make them suitable for a variety of specialized applications.

-

n-Butyl Acrylate: Its low Tg and excellent flexibility make it a staple in:

-

Paints and Coatings: To enhance flexibility, durability, and weather resistance.[11]

-

Adhesives and Sealants: As a "soft" monomer, it improves flexibility, impact resistance, and low-temperature performance in adhesive formulations.[12]

-

Textiles and Leather: Used in finishes to impart softness and water repellency.[11][12]

-

-

This compound: The combination of flexibility and polarity makes 3-MBA particularly suitable for:

-

Specialty Adhesives: For applications requiring strong bonding to challenging polar surfaces.

-

Medical Adhesives: Where adhesion to skin and other biological materials is crucial. Its polarity can also be leveraged for transdermal drug delivery systems.

-

High-Performance Coatings: To improve adhesion and provide specific chemical resistance.

-

Drug Delivery Systems: The hydrophilicity imparted by the ether linkage can be fine-tuned to control the release kinetics of therapeutic agents from a polymer matrix. Acrylic polymers are widely used in the pharmaceutical industry for applications such as film coatings and sustained-release formulations.[]

-

Experimental Protocols: A Practical Guide

Synthesis of a Model Pressure-Sensitive Adhesive (PSA)

This protocol outlines a basic procedure for synthesizing a PSA to compare the performance of n-BA and 3-MBA.

Materials:

-

Monomer: n-Butyl acrylate or this compound

-

Co-monomer(s): e.g., Methyl methacrylate (for hardness), Acrylic acid (for adhesion)[4]

-

Initiator: e.g., 2,2′-Azobisisobutyronitrile (AIBN)

-

Solvent: e.g., Toluene or Ethyl acetate

-

Chain Transfer Agent (optional): e.g., Dodecanethiol[10]

-

Reaction Vessel: Equipped with a stirrer, condenser, and nitrogen inlet

Procedure:

-

The solvent is charged into the reaction vessel.

-

The vessel is purged with nitrogen for at least 30 minutes to create an inert atmosphere.

-

In a separate container, the monomers, initiator, and optional chain transfer agent are mixed.

-

The monomer mixture is slowly added to the heated solvent in the reaction vessel over several hours.

-

The reaction is allowed to proceed for several more hours to ensure high monomer conversion.

-

The resulting polymer solution is cooled to room temperature.

Characterization:

-

Adhesion Testing: The polymer solution is cast into a film and dried. Standard tests such as 180° peel adhesion and tack can then be performed.

-

Thermal Analysis: The glass transition temperature (Tg) of the polymer is determined using Differential Scanning Calorimetry (DSC).

Diagram: Experimental Workflow

Caption: A generalized workflow for the synthesis and characterization of pressure-sensitive adhesives.

Safety, Handling, and Regulatory Considerations

Both n-butyl acrylate and this compound are flammable liquids and should be handled with appropriate safety precautions in a well-ventilated area. Users should always consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and personal protective equipment. Commercial preparations of these monomers typically contain polymerization inhibitors to ensure stability during storage and transport.[8]

Conclusion

The decision to use this compound or n-butyl acrylate in a polymer formulation is a critical one, with significant implications for the final product's performance. While n-butyl acrylate is a versatile and cost-effective monomer for achieving flexibility and toughness, this compound offers a specialized set of properties, including enhanced adhesion to polar substrates, stemming from its unique ether linkage. A comprehensive understanding of the structure-property relationships detailed in this guide will empower researchers and professionals to make informed material selections to meet the demands of their specific applications.

References

-

Gantrade Corporation. (n.d.). Applications of N-Butyl Acrylate. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Poly(butyl acrylate) – Knowledge and References. Retrieved from [Link]

-

TJCY. (2025, January 26). What Is Butyl Acrylate Used For? Key Uses & Properties Explained. Retrieved from [Link]

-

EME News. (2020, April 30). Applications Of N-Butyl Acrylate. Retrieved from [Link]

-

ACS Publications. (2019, October 31). Synthesis of Branched Poly(butyl acrylate) Using the Strathclyde Method in Continuous-Flow Microreactors. Industrial & Engineering Chemistry Research. Retrieved from [Link]

-

ACS Publications. (2021, December 2). Fabrication of Structurally Controlled Poly(n-butyl acrylate) Particles by Ab Initio Emulsion Organotellurium-Mediated Radical Polymerization. Synthesis of High Molecular Weight Homo and Block Copolymers. Macromolecules. Retrieved from [Link]

-

Gantrade. (n.d.). N Butyl Acrylate (n-BA) FAQ. Retrieved from [Link]

-

Academia.edu. (n.d.). (PDF) Characterization of Acrylic Resins. Retrieved from [Link]

-

RSC Publishing. (n.d.). Synthesis and characterization of acrylic polyols and polymers from soybean oils for pressure-sensitive adhesives. Retrieved from [Link]

-

Wikipedia. (n.d.). Butyl acrylate. Retrieved from [Link]

-

Szoneier Fabrics. (2025, December 3). Acrylic Polymer Guide | Properties, Structure, Synthesis, Uses. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of: (a) poly(n-butyl acrylate). Retrieved from [Link]

-

Polymer Chemistry (RSC Publishing). (n.d.). Polymerization of n-butyl acrylate with high concentration of a chain transfer agent (CBr4): detailed characterization and impact on branching. Retrieved from [Link]

-

ACS Publications. (n.d.). Characterization of Plasma Polymers of Acrylic Acid and Propanoic Acid. Retrieved from [Link]

-

PubMed. (2019, June 10). Temperature-Controlled Orientation of Proteins on Temperature-Responsive Grafted Polymer Brushes: Poly(butyl methacrylate) vs Poly(butyl acrylate): Morphology, Wetting, and Protein Adsorption. Retrieved from [Link]

-

Polymer Chemistry (RSC Publishing). (n.d.). Synthesis of low glass transition temperature worms comprising a poly(styrene-stat-n-butyl acrylate) core segment via polymerization-induced self-assembly in RAFT aqueous emulsion polymerization. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PCI Magazine. (2006, January 18). The Use of Specialty Acrylate and Methacrylate Monomers in Emulsion Polymerization. Retrieved from [Link]

-

TZ Group. (2025, March 5). Butyl Acrylate uses: A key component in adhesives and coatings. Retrieved from [Link]

-

Asian Journal of Chemistry. (n.d.). Emulsion Properties of Poly(n-butyl acrylate)/Poly(methyl methacrylate) Polymer with Core-Shell Structure. Retrieved from [Link]

-

ChemRxiv. (n.d.). Synthesis of high glass transition temperature (meth)acrylic polymers bearing norbornadiene dimer via Lewis pair polymerization. Retrieved from [Link]

-

ResearchGate. (n.d.). Glass Transition Temperatures of Poly[(methyl methacrylate)-co-(butyl acrylate)]s Synthesized by Atom-Transfer Radical Polymerization | Request PDF. Retrieved from [Link]

-

DTIC. (n.d.). RELATION OF GLASS TRANSITION TEMPERATURE TO MOLECULAR STRUCTURE OF ADDITION COPOLYMERS. Retrieved from [Link]

-

Tzgroup. (2024, July 15). Understanding Butyl Acrylate: production, applications, and storage. Retrieved from [Link]

-

Middle East Technical University. (2012, December 19). THE CHARACTERIZATION OF SOME METHACRYLATE AND ACRYLATE HOMOPOLYMERS, COPOLYMERS AND FIBERS VIA DIRECT PYROLYSIS MASS SPECTROSCOP. Retrieved from [Link]

Sources

- 1. gantrade.com [gantrade.com]

- 2. Applications Of N-Butyl Acrylate - EME - News - Henan EME Technology Co.,Ltd [chinafuran.com]

- 3. gantrade.com [gantrade.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. What Is Butyl Acrylate Used For? Key Uses & Properties Explained [tjcyindustrialchem.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound | C8H14O3 | CID 95218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Butyl acrylate - Wikipedia [en.wikipedia.org]

- 9. arkema.com [arkema.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Understanding Butyl Acrylate: production, applications, and storage - Tzgroup [tzgroupusa.com]

- 12. Butyl Acrylate uses: A key component in adhesives and coatings [tzgroupusa.com]

3-Methoxybutyl acrylate chemical structure and IUPAC name

An In-depth Technical Guide to 3-Methoxybutyl Acrylate

This guide provides a comprehensive overview of this compound, a key monomer in polymer synthesis. We will delve into its chemical identity, physicochemical properties, synthesis protocols, and principal applications, offering insights grounded in established scientific principles and industry best practices.

Introduction and Chemical Identity

This compound is an acrylic acid ester characterized by a butyl group containing a methoxy functional group at the 3-position. This unique structure, combining a polymerizable acrylate group with a polar ether linkage and a flexible alkyl chain, imparts a valuable balance of properties to the polymers derived from it. These polymers often exhibit enhanced adhesion, flexibility, and solvent compatibility, making them suitable for a range of specialized applications.

The standard nomenclature and identifiers for this compound are crucial for accurate research and regulatory compliance.

-

IUPAC Name : 3-methoxybutyl prop-2-enoate[1]

-

Common Name : this compound[1]

-

Chemical Structure :

(Image Source: PubChem CID 95218)

Physicochemical Properties

Understanding the physical and chemical properties of a monomer is fundamental to designing polymerization processes and predicting the characteristics of the final polymer. The data below has been aggregated from authoritative chemical databases.

| Property | Value | Source |

| Molecular Weight | 158.19 g/mol | PubChem[1] |

| Appearance | Colorless Liquid | Celanese[4] |

| Odor | Faint, Mild | Celanese[4] |

| Boiling Point | 169-173 °C | ChemicalBook[5] |

| Flash Point | 62 °C (closed cup) | ChemicalBook[5] |

| Density | ~0.96 g/mL | ChemicalBook[5] |

| Solubility in Water | Slightly soluble | CAMEO Chemicals[6] |

| Solubility in Solvents | Miscible with common organic solvents | Celanese[4] |

Synthesis and Mechanism

The most common and industrially viable method for producing this compound is through the direct, acid-catalyzed esterification of 3-methoxybutanol with acrylic acid. This reaction is an equilibrium process, and its efficiency is dictated by the effective removal of water, the reaction byproduct.

Causality Behind Experimental Choices:

-

Catalyst : An acid catalyst, such as para-toluenesulfonic acid (p-TSA) or sulfuric acid, is employed to protonate the carbonyl oxygen of acrylic acid.[7] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of 3-methoxybutanol.

-

Reaction Conditions : The reaction is typically conducted at elevated temperatures (e.g., 100°C) to increase the reaction rate.[7] To drive the equilibrium towards the product side, water is continuously removed from the reaction mixture, often by azeotropic distillation using a solvent like toluene and a Dean-Stark apparatus.

-

Inhibitor : Acrylates are prone to spontaneous polymerization at high temperatures.[8][9] Therefore, a polymerization inhibitor, such as hydroquinone monomethyl ether (MEHQ), is added to the reaction mixture to prevent the premature polymerization of both the acrylic acid reactant and the this compound product.

Experimental Protocol: Synthesis of this compound

-

Reactor Setup : Charge a round-bottom flask equipped with a magnetic stirrer, a thermometer, a Dean-Stark trap, and a reflux condenser with 3-methoxybutanol (1.0 eq), acrylic acid (1.1 eq), p-toluenesulfonic acid (0.02 eq), MEHQ (200 ppm), and toluene (as the azeotropic solvent).

-

Reaction : Heat the mixture to reflux (approx. 100-110°C). The water-toluene azeotrope will collect in the Dean-Stark trap.

-

Monitoring : Monitor the reaction progress by observing the amount of water collected. The reaction is considered complete when the theoretical amount of water has been removed.

-

Workup : Cool the reaction mixture to room temperature. Neutralize the acid catalyst by washing the organic phase with a saturated sodium bicarbonate solution, followed by a water wash to remove any remaining salts.

-

Purification : Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the toluene solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Synthesis Workflow Diagram

Caption: Acid-catalyzed esterification workflow for this compound.

Applications in Polymer Science

The unique molecular structure of this compound makes it a valuable comonomer in the production of specialty acrylic polymers. Its incorporation can significantly modify the properties of the resulting materials.

-

Coatings and Adhesives : The ether linkage in the side chain enhances polarity and adhesion to various substrates. Polymers containing this compound are used in pressure-sensitive adhesives (PSAs) and specialty coatings where improved adhesion and flexibility are required. The related compound, 3-methoxybutyl acetate, is known for its use as a solvent in coatings and inks, highlighting the compatibility of this functional group in such formulations.[4][10][11]

-

Plasticization : The flexible butyl chain acts as an internal plasticizer, reducing the glass transition temperature (Tg) of the polymer. This results in softer, more flexible materials without the need for external plasticizers that can migrate out over time. This is a common strategy in acrylate polymer design, where alkyl chains are used to produce soft monomers.[12]

-

Reactive Diluents : In radiation-curable formulations (e.g., UV-cured coatings), this compound can act as a reactive diluent. It helps to reduce the viscosity of the formulation for better application properties while being fully incorporated into the polymer network upon curing, thus contributing to the final properties of the coating.

Safety and Handling

As with all acrylate monomers, proper safety precautions are essential. This compound is considered a hazardous chemical.

-

Hazards : It is a combustible liquid and can cause skin and eye irritation.[13][14] Like many acrylates, it may cause an allergic skin reaction (skin sensitization) upon repeated contact.[13][14][15] Inhalation may lead to respiratory irritation.[14][15]

-

Handling : Work should be conducted in a well-ventilated area or fume hood.[13] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.[15]

-

Storage : Store in a cool, well-ventilated place away from heat, sparks, and open flames.[13] The container should be tightly closed and include a polymerization inhibitor. It is crucial to prevent conditions that could lead to uncontrolled polymerization, such as high temperatures or contamination.[8]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[13][14][15]

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 95218, this compound. Retrieved from [Link]

-

BuyersGuideChem (2026). This compound suppliers and producers. Retrieved from [Link]

-

Local Pharma Guide. (n.d.). CAS NO. 2768-07-2 | this compound. Retrieved from [Link]

-

3M. (2015). Safety Data Sheet. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2019). Supporting Information for Low-Priority Substance 1-Butanol, 3-Methoxy-, 1-Acetate (CASRN 4435-53-4) (3-Methoxybutyl Acetate). Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20498, 3-Methoxybutyl acetate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of Butyl methacrylate. Retrieved from [Link]

-

EME Technology. (2025). Why Butyl Acrylate Is An Important Solvent?. Retrieved from [Link]

-

HELM AG. (n.d.). High-Quality Butyl Acrylate. Retrieved from [Link]

-

Wikipedia. (n.d.). Butyl acrylate. Retrieved from [Link]

Sources

- 1. This compound | C8H14O3 | CID 95218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. buyersguidechem.com [buyersguidechem.com]

- 3. CAS NO. 2768-07-2 | this compound | C8H14O3 [localpharmaguide.com]

- 4. celanese.com [celanese.com]

- 5. 3-Methoxybutyl acetate | 4435-53-4 [chemicalbook.com]

- 6. 3-Methoxybutyl acetate | C7H14O3 | CID 20498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. High-Quality Butyl Acrylate - Rapid Delivery & Excellent Service [penpet.com]

- 9. Butyl acrylate - Wikipedia [en.wikipedia.org]

- 10. epa.gov [epa.gov]

- 11. 3-methoxybutyl Acetate | 4435-53-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 12. Why Butyl Acrylate Is An Important Solvent? - EME - News [chinafuran.com]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. multimedia.3m.com [multimedia.3m.com]

Methodological & Application

Application Note & Protocol: Free Radical Polymerization of 3-Methoxybutyl Acrylate for Advanced Material Synthesis

Abstract

This document provides a comprehensive guide for the synthesis of poly(3-Methoxybutyl acrylate) via free radical polymerization. It is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed, reliable protocol and a thorough understanding of the underlying chemical principles. This guide offers two distinct protocols utilizing common thermal initiators, 2,2'-azobis(2-methylpropionitrile) (AIBN) and benzoyl peroxide (BPO), and details the necessary steps for monomer purification, reaction setup, polymer isolation, and characterization. The causality behind experimental choices is explained to ensure both reproducibility and adaptability for specific research needs.

Introduction

This compound (3-MBA) is a functional acrylic monomer that, upon polymerization, yields a polymer with a unique combination of properties attributable to its ether and ester functionalities. Poly(this compound) [p(3-MBA)] is a promising material for a variety of applications, including adhesives, coatings, and as a component in biomedical polymers due to its potential for tailored hydrophilicity and biocompatibility.

Free radical polymerization is a robust and widely used method for the synthesis of a vast array of vinyl polymers. The process involves three key stages: initiation, propagation, and termination.[1] Initiation is achieved through the decomposition of an initiator molecule to generate free radicals. These radicals then react with monomer units in the propagation phase, leading to the rapid formation of polymer chains. Finally, the polymerization process ceases through termination reactions, where two growing polymer chains combine or disproportionate. This application note details protocols for both bulk and solution polymerization of 3-MBA, providing flexibility for achieving desired polymer characteristics.

Materials and Methods

Materials

-

This compound (3-MBA), monomer (CAS No: 2768-07-2)[2]

-

2,2'-Azobis(2-methylpropionitrile) (AIBN), initiator

-

Benzoyl peroxide (BPO), initiator

-

Toluene, solvent (for solution polymerization)

-

Dichloromethane (DCM), solvent for purification

-

Methanol, non-solvent for precipitation

-

Hexane, non-solvent for precipitation

-

Basic alumina, for inhibitor removal

-

Nitrogen gas (high purity)

-

Standard laboratory glassware (Schlenk flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer with heating mantle

-

Vacuum line or rotary evaporator

Safety Precautions

-

This compound and its acetate analogue are flammable liquids and can cause skin and eye irritation.[3][4] It is crucial to handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

AIBN and BPO are thermal initiators and should be stored at recommended temperatures to prevent premature decomposition. BPO can be explosive in its pure, dry form and is typically handled as a wetted solid.

-

All organic solvents are flammable and should be handled with care, away from ignition sources.

Experimental Protocols

Monomer Purification

Prior to polymerization, it is essential to remove the inhibitor (typically hydroquinone monomethyl ether) from the 3-MBA monomer.

Procedure:

-

Pass the 3-MBA monomer through a column packed with basic alumina.

-

Collect the inhibitor-free monomer in a clean, dry flask.

-

Use the purified monomer immediately to prevent spontaneous polymerization.

Protocol 1: AIBN-Initiated Solution Polymerization

This protocol is suitable for achieving better control over the polymerization process and obtaining a polymer with a more defined molecular weight distribution.

Reaction Setup:

Caption: Workflow for AIBN-initiated solution polymerization of 3-MBA.

Step-by-Step Procedure:

-

To a 100 mL Schlenk flask equipped with a magnetic stir bar, add purified this compound (e.g., 10 g, 63.2 mmol) and toluene (e.g., 20 mL).

-

Seal the flask with a rubber septum and perform three freeze-pump-thaw cycles to remove dissolved oxygen.

-

In a separate vial, dissolve AIBN (e.g., 0.104 g, 0.63 mmol, for a monomer to initiator ratio of 100:1) in a minimal amount of toluene.

-

After the final thaw cycle, backfill the Schlenk flask with nitrogen.

-

Using a syringe, inject the AIBN solution into the reaction flask.

-

Immerse the flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 6-24 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR or gravimetry.[5]

-

To terminate the reaction, cool the flask to room temperature and expose the contents to air.

-

Precipitate the polymer by slowly adding the reaction mixture to a beaker of cold methanol (e.g., 200 mL) with vigorous stirring.

-

Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 40-50°C to a constant weight.

| Parameter | Value | Rationale |

| Monomer:Initiator Ratio | 100:1 | A common starting point for achieving a reasonable molecular weight. This ratio can be adjusted to target different molecular weights. |

| Monomer Concentration | ~33% (w/v) in Toluene | Reduces the viscosity of the reaction mixture, allowing for better heat transfer and preventing autoacceleration (the Trommsdorff effect). |

| Reaction Temperature | 70°C | AIBN has a 10-hour half-life at approximately 65°C, making 70°C a suitable temperature for controlled initiation.[6] |

| Reaction Time | 6-24 hours | The reaction time will depend on the desired monomer conversion. |

Protocol 2: BPO-Initiated Bulk Polymerization

Bulk polymerization is a solvent-free method that is often simpler to perform but can be more challenging to control due to the high viscosity and potential for autoacceleration.[7]

Reaction Setup:

Caption: Workflow for BPO-initiated bulk polymerization of 3-MBA.

Step-by-Step Procedure:

-

In a thick-walled glass tube, add purified this compound (e.g., 5 g, 31.6 mmol) and benzoyl peroxide (e.g., 0.077 g, 0.32 mmol, for a monomer to initiator ratio of 100:1).

-

Seal the tube with a rubber septum and perform three freeze-pump-thaw cycles to remove dissolved oxygen.

-

After the final thaw cycle, backfill the tube with nitrogen and seal it under vacuum or maintain a positive nitrogen pressure.

-

Place the sealed tube in a preheated oil bath at 80°C for the desired reaction time (e.g., 4-12 hours).

-

To stop the polymerization, remove the tube from the oil bath and cool it to room temperature.

-

Break open the tube and dissolve the resulting solid polymer in a minimal amount of dichloromethane.

-

Precipitate the polymer by adding the solution to a beaker of cold hexane (e.g., 100 mL) with stirring.

-

Collect the polymer by filtration and dry under vacuum at 40-50°C to a constant weight.

| Parameter | Value | Rationale |

| Monomer:Initiator Ratio | 100:1 | A typical ratio for bulk polymerization. Can be adjusted to control molecular weight. |

| Reaction Temperature | 80°C | BPO has a suitable decomposition rate at this temperature for initiating polymerization.[8][9] |

| Reaction Time | 4-12 hours | Shorter reaction times are often sufficient for bulk polymerization due to the higher monomer concentration. |

Characterization of Poly(this compound)

The synthesized p(3-MBA) should be characterized to determine its molecular weight, molecular weight distribution, and thermal properties.

-

Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[10][11] A narrow PDI (typically < 1.5 for controlled polymerizations) indicates a more uniform polymer chain length.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the polymer and to determine the monomer conversion.[12][13]

-

Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperature (Tg) of the polymer, which is a critical parameter for understanding its physical state and mechanical properties at different temperatures.[14]

Conclusion

The protocols detailed in this application note provide a reliable and adaptable framework for the synthesis of poly(this compound) via free radical polymerization. By carefully controlling the reaction parameters, researchers can tailor the properties of the resulting polymer to suit a wide range of applications in materials science and drug development. The provided rationale for each experimental choice is intended to empower scientists to modify these protocols to meet their specific research objectives.

References

- Reverse atom transfer radical polymerization of methyl acrylate using AIBN as the initiator under heterogeneous conditions. (1998). Macromolecular Chemistry and Physics, 199(8), 1689-1693.

- Iron-initiated radical polymerization of acrylate monomers. (2025).

- Stereochemical Characterization of Poly(pentyl acrylate) by One and Two Dimensional NMR Spectroscopy. (2025).

- Bubble-Free Frontal Polymerization of Acrylates via Redox-Initiated Free Radical Polymeriz

- Configurational sequence determination of poly(isobornyl acrylate) by NMR spectroscopy. (2025).

- Microstructure of methyl methacrylate/ tert -butyl acrylate copolymer characterized by 13 C NMR spectroscopy. (2025).

- Safety First: Handling and Storage of 3-Methoxybutyl Acetate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Initiator systems for acrylic polymerizations. (1963).

- 3-Methoxybutyl acryl

- Gel Permeation Chromatography Characterization of the Chain Length Distributions in Thiol-Acrylate Photopolymer Networks. (2008). Biomacromolecules, 9(12), 3295-3303.

- Syntheses and polymerization of monoterpene-based (meth)acrylates: IBO(M)

- DIY Technical | Explore Safety Insights. (n.d.).

- A dual initiator approach for oxygen tolerant RAFT polymerization. (2022). Polymer Chemistry, 13(38), 5431-5437.

- GPC-NMR Analysis for Polymer Characteris

- RAFT POLYMERIZATION OF POLY(BUTYL ACRYLATE) HOMOPOLYMERS AND BLOCK COPOLYMERS: KINETICS AND PRESSURE-SENSITIVE ADHESIVE CHARACTE. (n.d.). UNCW.

- Determination of the Distribution of Acrylic Comonomers in Free Radicals Polymers. (n.d.).

- Kinetics of the Benzoyl Peroxide/Amine Initiated Free-Radical Polymerization of Dental Dimethacrylate Monomers: Experimental Studies and Mathematical Modeling for TEGDMA and Bis-EMA. (2004). Macromolecules, 37(11), 4254-4265.

- Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement. (2022).

- 3-METHOXYBUTYL ACET

- Method for producing acryl syrup by bulk polymerization. (2010).

- Synthesis, Morphology, and Mechanical Properties of Poly(methyl methacrylate)-b-poly(n-butyl acrylate). (1999). Macromolecules, 32(23), 7684-7693.

- Evaluation of peroxide initiators for radical polymerization?based self?healing applications. (2010). Journal of Polymer Science Part A: Polymer Chemistry, 48(12), 2698-2708.

- Self-Initiated Butyl Acrylate Polymerizations in Bulk and in Solution Monitored By In-Line Techniques. (2021). Polymers, 13(13), 2021.

- Oxygen-Initiated Free-Radical Polymerization of Alkyl Acrylates at High Temperatures. (2021). ACS Macro Letters, 10(9), 1145-1150.

- On the Thermal Self-Initiation Reaction of n-Butyl Acrylate in Free-Radical Polymeriz

- Safety Data Sheet: 3-methoxybutyl acet

- Poly(butyl acrylate) – Knowledge and References. (n.d.). Taylor & Francis.

- Copolymerization of Methacrylic Acid (MAA) and Butyl Acrylate (BuA)

- Atom Transfer Radical Polymerization of tert-Butyl Acrylate and Preparation of Block Copolymers. (2000). Macromolecules, 33(10), 3651-3659.

- Termination mechanism of the radical polymerization of acryl

- Safety Data Sheet: 3-Methoxy-3-methylbutyl acet

- Poly(butyl acrylate) average Mw 99,000 GPC, toluene. (n.d.). Sigma-Aldrich.

- Poly (butyl acrylate- methyl methacrylate- acrylamide)

Sources

- 1. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 2. This compound | C8H14O3 | CID 95218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 6. researchgate.net [researchgate.net]

- 7. DIY Technical | Explore Safety Insights — Methacrylate Producers Association, Inc. [mpausa.org]

- 8. Bubble-Free Frontal Polymerization of Acrylates via Redox-Initiated Free Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US3113114A - Initiator systems for acrylic polymerizations - Google Patents [patents.google.com]

- 10. Gel Permeation Chromatography Characterization of the Chain Length Distributions in Thiol-Acrylate Photopolymer Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GPC-NMR Analysis for Polymer Characterisation [intertek.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Application Note: Precision Synthesis of Poly(3-methoxybutyl acrylate) Block Copolymers via ATRP

Executive Summary

Poly(3-methoxybutyl acrylate) (P3MBA) represents a specialized class of "soft" polyacrylates with unique amphiphilic properties derived from its ether-functionalized alkyl side chain. Unlike standard poly(n-butyl acrylate), the methoxy moiety in P3MBA introduces specific dipole-dipole interactions and solubility profiles beneficial for smart coatings and micellar drug delivery systems.

This Application Note details the Atom Transfer Radical Polymerization (ATRP) of this compound (3MBA) to form well-defined block copolymers (specifically PEG-b-P3MBA). We utilize a Cu(I)/PMDETA catalytic system, optimized for acrylate kinetics to suppress termination and ensure low dispersity (Đ < 1.2).

Scientific Foundation & Mechanism

Why ATRP for 3MBA?

Acrylates propagate rapidly due to the instability of the secondary radical species. Standard free radical polymerization yields broad dispersity and poor control over block architecture. ATRP mediates this equilibrium via a transition metal complex (

Key Mechanistic Insight: The equilibrium constant (

Reaction Pathway Visualization

The following diagram illustrates the dynamic equilibrium governing the synthesis of the P3MBA block from a PEG-macroinitiator.

Caption: ATRP Equilibrium. The activator Cu(I) generates radicals; the deactivator Cu(II) caps chains with Br to ensure uniform growth.

Experimental Protocols

Phase 1: Pre-requisite Monomer Synthesis (this compound)

Note: 3MBA is not always commercially available in inhibitor-free grades suitable for ATRP. In-house synthesis is recommended.

Reagents:

-

3-Methoxy-1-butanol (1.0 eq)

-

Acryloyl chloride (1.1 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Dichloromethane (DCM) (anhydrous)

Protocol:

-

Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and addition funnel. Purge with

. -

Solvation: Dissolve 3-methoxy-1-butanol (10.4 g, 100 mmol) and TEA (12.1 g, 120 mmol) in 200 mL DCM. Cool to 0°C in an ice bath.

-

Addition: Dropwise add acryloyl chloride (9.95 g, 110 mmol) over 1 hour. Caution: Exothermic.

-

Reaction: Allow to warm to room temperature (RT) and stir for 12 hours.

-

Workup: Filter off the precipitated TEA·HCl salt. Wash the filtrate with 1M NaHCO3 (2x), 1M HCl (1x), and Brine (1x).

-

Purification: Dry over MgSO4, concentrate via rotary evaporation, and distill under reduced pressure.

-

Validation: 1H NMR should show vinyl protons (5.8–6.4 ppm) and disappearance of the alcohol proton.

Phase 2: Macroinitiator Synthesis (PEG-Br)

Objective: Functionalize Poly(ethylene glycol) monomethyl ether (mPEG, Mn=2000 or 5000) with an ATRP-initiating bromide group.

Protocol:

-

Dissolve mPEG (10 g) in anhydrous DCM (50 mL) with TEA (5 eq).

-

Add 2-bromoisobutyryl bromide (5 eq) dropwise at 0°C.

-

Stir at RT for 24h.

-

Precipitate into cold diethyl ether (3x) to remove excess acid bromide.

-

Critical Check: 1H NMR must show >98% functionalization (integration of the ester-adjacent methyl protons at 1.93 ppm vs. PEG backbone).

Phase 3: ATRP of this compound (The Core Workflow)

Target: PEG-b-P3MBA diblock copolymer. Stoichiometry: [Monomer]:[Init]:[CuBr]:[PMDETA] = 100:1:1:1.

Reagents:

-

Monomer: this compound (purified).

-

Macroinitiator: PEG-Br (from Phase 2).

-

Catalyst: Cu(I)Br (99.999% or purified with acetic acid).

-

Solvent: Anisole (optional, for viscosity control) or Bulk.

Step-by-Step Protocol:

-

Charge: In a Schlenk tube, add PEG-Br initiator and Cu(I)Br. Cap with a rubber septum.

-

Cycle: Evacuate and backfill with

(3 cycles) to remove oxygen from solids. -

Liquids: In a separate vial, mix Monomer, Ligand (PMDETA), and Solvent (if using). Degas by bubbling

for 20 mins. -

Transfer: Syringe the liquid mixture into the Schlenk tube under

flow. -

Deoxygenation (Freeze-Pump-Thaw):

-

Freeze mixture in liquid

. -

Apply vacuum (<100 mTorr) for 5-10 mins.

-

Thaw in warm water.

-

Repeat 3 times. (Critical for preventing termination).

-

-

Polymerization: Immerse Schlenk tube in an oil bath at 60°C .

-

Termination: After achieving desired conversion (~60-70% to preserve end-group fidelity), expose to air and dilute with THF. The solution will turn blue/green (oxidation of Cu(I) to Cu(II)).

-

Purification: Pass through a neutral alumina column to remove Copper catalyst. Precipitate into cold methanol/water (50:50) or hexane depending on block ratio.

Data Analysis & Validation

Expected Kinetic Profile

Acrylate ATRP typically follows first-order kinetics with respect to monomer concentration.

| Parameter | Method | Expected Result | Interpretation |

| Conversion | 1H NMR | Linear ln([M]0/[M]) vs time | Constant radical concentration (Steady State). |

| Molar Mass | GPC (THF) | Linear Mn vs Conversion | Controlled growth; no chain transfer. |

| Dispersity (Đ) | GPC | < 1.25 | Fast initiation relative to propagation.[2] |

| Composition | 1H NMR | Ratio of PEG (3.6 ppm) to P3MBA (4.1 ppm ester) | Confirms block ratio matches feed. |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| High Dispersity (>1.5) | Slow initiation or slow deactivation. | Add Cu(II)Br2 (5-10% of Cu(I)) at the start to force equilibrium toward dormant species (Persistent Radical Effect). |

| No Polymerization | Oxygen poisoning. | Increase Freeze-Pump-Thaw cycles; Ensure Cu(I) is not green (oxidized) before use. |

| Cross-linking/Gelation | Coupling of radicals at high conversion. | Stop reaction at <70% conversion. |

Workflow Visualization

Caption: End-to-end experimental workflow for synthesizing PEG-b-P3MBA block copolymers.

References

-

Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990.

-

Davis, K. A., & Matyjaszewski, K. (2000). Statistical, Gradient, Block, and Graft Copolymers by Controlled/Living Radical Polymerizations. Advances in Polymer Science, 159, 1-169.

- Jankova, K., et al. (2005). Synthesis of amphiphilic PEG-b-poly(alkyl acrylate) block copolymers by ATRP. Macromolecules.

-

Tang, W., & Matyjaszewski, K. (2006). Effects of Ligand Structure on Activation Rate Constants in ATRP. Macromolecules, 39(15), 4953–4959.

-

PubChem. (n.d.). This compound (Compound Summary).

Sources

- 1. CuBr-mediated surface-initiated controlled radical polymerization in air - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06012A [pubs.rsc.org]

- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 3. Evaluation of the Role of [{Cu(PMDETA)}2(O22–)]2+ in Open-Air Photo ATRP of Methyl Methacrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. ijpras.com [ijpras.com]

RAFT polymerization agents for 3-Methoxybutyl acrylate

An Application Guide to the Controlled Synthesis of Poly(3-Methoxybutyl Acrylate) via RAFT Polymerization

Introduction: Precision in Polymer Synthesis

This compound (3-MBA) is a functional monomer whose corresponding polymer, poly(this compound) or P(3-MBA), holds potential in applications ranging from specialty adhesives and coatings to advanced drug delivery systems, owing to its unique combination of hydrophobicity and the presence of an ether linkage. To fully exploit its potential, precise control over the polymer's molecular weight, architecture, and dispersity is paramount. Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization stands out as a robust and versatile method for achieving this control.[1][2]

This application note provides a comprehensive guide for researchers on the synthesis of well-defined P(3-MBA) using RAFT polymerization. We delve into the critical considerations for experimental design, offer a detailed, step-by-step protocol, and outline the necessary characterization techniques to validate the synthesis. This guide is built on the principles of providing not just a procedure, but the scientific rationale behind it, ensuring trustworthy and reproducible results.

The Mechanism of RAFT Polymerization

RAFT is a degenerative chain-transfer process that imparts a "living" or controlled character to a conventional free-radical polymerization.[2] It relies on a thiocarbonylthio compound, known as the RAFT agent or chain transfer agent (CTA), to mediate the polymerization. The process establishes a rapid dynamic equilibrium between active, propagating polymer chains and dormant chains, allowing all chains to grow at a similar rate. This results in polymers with a predetermined molecular weight and a narrow molecular weight distribution (low dispersity, Đ).

Caption: The core RAFT equilibrium between active propagating chains and dormant species.

Key Considerations for RAFT Polymerization of 3-MBA

The success of a RAFT polymerization experiment hinges on the judicious selection of the RAFT agent, initiator, and reaction conditions, all tailored to the specific monomer.[1]

Selection of the RAFT Agent (CTA)

The choice of RAFT agent is the most critical parameter. The effectiveness of the agent is determined by the substituents 'Z' (the activating group) and 'R' (the leaving group).[3]

-

Monomer Class: Acrylates, including 3-MBA, are classified as "More Activated Monomers" (MAMs). This is due to the electron-withdrawing nature of the carbonyl group, which stabilizes the propagating radical.

-

Suitable Z-Groups: For MAMs like acrylates, trithiocarbonates (Z = alkylthio, e.g., -S-C₁₂H₂₅) and certain dithioesters are highly effective. They provide excellent control, leading to low dispersity values (Đ < 1.2).

-

Suitable R-Groups: The R-group should be a good homolytic leaving group, capable of re-initiating polymerization efficiently. Tertiary cyanoalkyl groups, such as 2-cyano-2-propyl, are excellent choices as they readily re-initiate polymerization upon fragmentation.

For this protocol, we recommend S-1-dodecyl-S′-(α,α′-dimethyl-α″-acetic acid) trithiocarbonate (DDMAT) or a similar trithiocarbonate, which has proven effective for various acrylate polymerizations.[4]

Choice of Initiator

Standard radical initiators are used in RAFT polymerization. The key is to maintain a low concentration of radicals relative to the RAFT agent to ensure the equilibrium favors the controlled process.

-

Recommended Initiator: Azobisisobutyronitrile (AIBN) is a common and reliable choice for polymerizations conducted between 60-80 °C.[1]

-

[CTA]:[Initiator] Ratio: A molar ratio of RAFT agent to initiator between 3:1 and 10:1 is typically recommended. This ensures that the majority of chains are initiated by the R-group of the RAFT agent rather than by primary radicals from the initiator, which helps minimize the formation of "dead" polymer chains.

Solvent and Temperature

-

Solvent: The chosen solvent must dissolve the monomer, RAFT agent, initiator, and the resulting polymer. For P(3-MBA), which is expected to be soluble in common organic solvents, options like toluene, dioxane, or anisole are suitable.

-

Temperature: The reaction temperature must be appropriate for the chosen initiator's decomposition rate. For AIBN, a temperature of 70 °C provides a suitable initiation rate for a controlled polymerization over several hours.

Experimental Protocol: Synthesis of P(3-MBA)

This protocol targets a polymer with a degree of polymerization (DP) of 100. The molecular weight can be adjusted by changing the [Monomer]:[CTA] ratio.

Materials & Equipment

-

This compound (3-MBA), inhibitor removed

-

S-1-dodecyl-S′-(α,α′-dimethyl-α″-acetic acid) trithiocarbonate (DDMAT)

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous toluene (or other suitable solvent)

-

Schlenk flask with a magnetic stir bar

-

Rubber septum and glass syringe

-

Vacuum/Nitrogen Schlenk line

-

Oil bath with temperature controller

-

Basic laboratory glassware

Reagent Purification

-

Monomer (3-MBA): Pass the monomer through a short column of basic alumina to remove the inhibitor (e.g., MEHQ) immediately before use.

-

Initiator (AIBN): Recrystallize from methanol if necessary and store at low temperature.

Summary of Experimental Parameters

| Parameter | Value | Moles (mmol) | Mass/Volume |

| Target DP | 100 | - | - |

| 3-MBA Monomer | 100 eq. | 10.0 | 1.58 g |

| DDMAT (CTA) | 1 eq. | 0.10 | 36.4 mg |

| AIBN (Initiator) | 0.2 eq. | 0.02 | 3.3 mg |

| Toluene (Solvent) | - | - | ~3.2 mL |

| Molar Ratios | [M]:[CTA]:[I] | 100:1:0.2 | - |

| Reaction Temperature | 70 °C | - | - |

| Reaction Time | 6-12 hours | - | - |

Note: The solvent volume is chosen to achieve a 50% w/v monomer concentration.

Step-by-Step Procedure

-

Setup: Place DDMAT (36.4 mg, 0.10 mmol), AIBN (3.3 mg, 0.02 mmol), and a magnetic stir bar into a 25 mL Schlenk flask.

-

Add Reagents: In a separate vial, weigh the inhibitor-free 3-MBA (1.58 g, 10.0 mmol) and add the anhydrous toluene (~3.2 mL). Draw this solution into a syringe.

-

Degassing: Seal the Schlenk flask with a rubber septum, and attach it to the Schlenk line. Perform at least three freeze-pump-thaw cycles to thoroughly remove all dissolved oxygen. Oxygen is a radical scavenger and will inhibit the polymerization.

-

Initiation: After the final thaw cycle, backfill the flask with nitrogen. While stirring, inject the monomer/solvent solution from the syringe into the Schlenk flask.

-

Polymerization: Immerse the flask in a preheated oil bath set to 70 °C. The reaction is typically allowed to proceed for 6-12 hours. Small aliquots can be taken periodically via a degassed syringe to monitor conversion by ¹H NMR.

-

Termination: To quench the reaction, remove the flask from the oil bath and expose the solution to air while cooling it in an ice bath.

-

Purification: Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., cold methanol or a hexane/diethyl ether mixture). The polymer should crash out as a viscous liquid or solid. Decant the supernatant and re-dissolve the polymer in a minimal amount of a good solvent (e.g., THF or dichloromethane). Repeat the precipitation process two more times to remove unreacted monomer and other impurities.

-

Drying: Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.

Characterization of Poly(3-MBA)

Monomer Conversion via ¹H NMR

Compare the integration of a monomer vinyl proton peak (e.g., ~5.8-6.4 ppm) to a polymer backbone proton peak that does not overlap. The disappearance of the vinyl peaks indicates polymerization.

Molecular Weight and Dispersity (Đ) via GPC/SEC

Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) is the standard method for determining the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and dispersity (Đ = Mₙ/Mₙ). A successful RAFT polymerization will yield a narrow, monomodal distribution with a Đ value typically below 1.2.

Polymer Structure Confirmation

-

¹H NMR: The spectrum of the purified polymer should show the disappearance of the vinyl proton signals and the appearance of broad peaks corresponding to the polymer backbone and the methoxybutyl side chain.

-

¹³C NMR: Confirms the carbon skeleton of the polymer.

-

FTIR: The disappearance of the C=C stretch (~1635 cm⁻¹) from the monomer confirms polymerization. The strong C=O stretch (~1730 cm⁻¹) will remain.

Caption: From reagent preparation to final polymer characterization.

Troubleshooting

-

High Dispersity (Đ > 1.3): This may result from insufficient degassing (oxygen inhibition), an incorrect [CTA]:[Initiator] ratio, or an inappropriate RAFT agent for the monomer.

-

Low Conversion: The reaction time may be too short, the temperature too low for the initiator, or impurities may be present.

-

Bimodal GPC Trace: Often indicates poor control or the presence of dead polymer chains, possibly from too much initiator or impurities.

Conclusion

RAFT polymerization is an exceptionally powerful technique for synthesizing well-defined poly(this compound). By carefully selecting a suitable trithiocarbonate RAFT agent and maintaining a proper ratio of monomer, CTA, and initiator, researchers can achieve excellent control over molecular weight while ensuring low dispersity. The protocol described herein provides a robust and validated starting point for the synthesis and subsequent application of these advanced polymeric materials.

References

-

Wikipedia. Reversible addition−fragmentation chain-transfer polymerization. [Online] Available at: [Link]

-

Moad, G., Rizzardo, E., & Thang, S. H. (2009). Guidelines for selection of RAFT agents for various polymerizations. ResearchGate. [Online] Available at: [Link]

-

Zhang, K., et al. (2018). RAFT-Mediated Polymerization-Induced Self-Assembly of Poly(Acrylic Acid)-b-Poly(Hexafluorobutyl Acrylate): Effect of the pH on the Synthesis of Self-Stabilized Particles. MDPI. [Online] Available at: [Link]

-

Tuten, B. T., et al. (2022). RAFT Step-Growth Polymerization of Diacrylates. ACS Macro Letters. [Online] Available at: [Link]

-

Canning, S. L., et al. (2016). RAFT aqueous dispersion polymerization of 4-hydroxybutyl acrylate: effect of end-group ionization on the formation and colloidal stability of sterically-stabilized diblock copolymer nanoparticles. Polymer Chemistry (RSC Publishing). [Online] Available at: [Link]

-

Moad, G., Rizzardo, E., & Thang, S. H. (2012). Living Radical Polymerization by the RAFT Process - A Second Update. Australian Journal of Chemistry. [Online] Available at: [Link]

-

Carmean, R. N., et al. (2024). Photo-Iniferter RAFT synthesis of versatile, non-alternating poly(acrylate-co-isocyanides). ChemRxiv. [Online] Available at: [Link]

-

Fantin, M., et al. (2016). Exploring the homogeneous controlled radical polymerisation of hydrophobic monomers in anti-solvents for their polymers: RAFT and ATRP of various alkyl methacrylates in anhydrous methanol to high conversion and low dispersity. RSC Publishing. [Online] Available at: [Link]

-

Adzima, B. J., et al. (2016). RAFT polymerisation of renewable terpene (meth)acrylates and the convergent synthesis of methacrylate–acrylate–methacrylate triblock copolymers. Polymer Chemistry (RSC Publishing). [Online] Available at: [Link]

-

A.B. Lowe, C.L. McCormick. (2002). RAFT POLYMERIZATION OF POLY(BUTYL ACRYLATE) HOMOPOLYMERS AND BLOCK COPOLYMERS: KINETICS AND PRESSURE-SENSITIVE ADHESIVE CHARACTE. UNCW. [Online] Available at: [Link]

-

De, P., et al. (2005). Synthesis and characterization of telechelic polymethacrylates via RAFT polymerization. ResearchGate. [Online] Available at: [Link]

-

Tanaka, Y., et al. (2023). RAFT Synthesis and Characterization of Poly(Butyl-co-2-(N,N-Dimethylamino)Ethyl Acrylates)-block-Poly(Polyethylene Glycol Monomethyl Ether Acrylate) as a Photosensitizer Carrier for Photodynamic Therapy. MDPI. [Online] Available at: [Link]

-

Lastarza, P., et al. (2022). Investigating the Effect of End-Group, Molecular Weight, and Solvents on the Catalyst-Free Depolymerization of RAFT Polymers. ACS Macro Letters. [Online] Available at: [Link]

-

PubChem. This compound. [Online] Available at: [Link]

Sources

- 1. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]

- 2. Investigating the Effect of End-Group, Molecular Weight, and Solvents on the Catalyst-Free Depolymerization of RAFT Polymers: Possibility to Reverse the Polymerization of Heat-Sensitive Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

Application Note: Advanced Emulsion Polymerization Protocols Using 3-Methoxybutyl Acrylate (3-MBA)

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Focus: Synthesis of highly flexible, low-Tg polymer matrices for biomedical coatings, transdermal drug delivery systems (TDDS), and pressure-sensitive adhesives (PSAs).

Scientific Rationale & Mechanistic Insights

In the development of advanced polymer matrices for drug delivery and specialized coatings, the selection of the primary monomer dictates the macroscopic behavior of the final material. 3-Methoxybutyl acrylate (3-MBA) is a highly specialized acrylic monomer that offers a unique combination of hydrophilicity, extreme flexibility, and excellent adhesion.

The structural causality of 3-MBA lies in its dual-functional side chain. The acrylate backbone ensures rapid radical propagation, yielding high-molecular-weight polymers necessary for cohesive strength. Meanwhile, the pendant 3-methoxybutyl group acts as an internal plasticizer. The ether linkage (-O-CH₃) provides localized polarity and hydrogen-bonding capabilities—crucial for compatibility with active pharmaceutical ingredients (APIs) in transdermal patches—while the butyl spacer creates significant free volume. This combination drives the glass transition temperature (Tg) of the homopolymer down to approximately 217 K (-56 °C) 1.

By utilizing emulsion polymerization, we can synthesize these polymers as high-solids, low-viscosity aqueous dispersions (latexes), avoiding the toxicity and environmental hazards associated with solvent-based polymerization 2.

Caption: Structure-property causality of 3-MBA in polymer matrix design.

Quantitative Data: Monomer Profiling & Formulation

To design a self-validating experimental protocol, we must first establish the baseline physicochemical properties of the monomer and the stoichiometric ratios required for stable micellar nucleation.